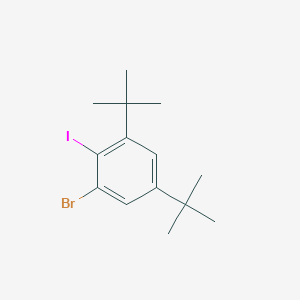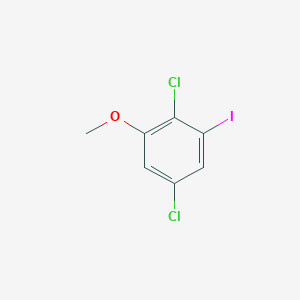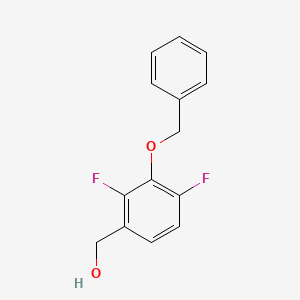
(3-(Benzyloxy)-2,4-difluorophenyl)methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3-(Benzyloxy)-2,4-difluorophenyl)methanol is an organic compound with the molecular formula C14H12F2O2 It is a derivative of benzyl alcohol, where the benzyl group is substituted with two fluorine atoms at the 2 and 4 positions and a benzyloxy group at the 3 position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (3-(Benzyloxy)-2,4-difluorophenyl)methanol typically involves the protection of phenolic hydroxyl groups followed by selective fluorination. One common method involves the reaction of 3-hydroxybenzyl alcohol with benzyl bromide in the presence of a base such as potassium carbonate in acetone to form the benzyloxy derivative. This intermediate is then subjected to fluorination using a fluorinating agent like diethylaminosulfur trifluoride (DAST) to introduce the fluorine atoms at the 2 and 4 positions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the choice of solvents and reagents can be optimized to reduce costs and environmental impact.
Analyse Des Réactions Chimiques
Types of Reactions
(3-(Benzyloxy)-2,4-difluorophenyl)methanol undergoes various chemical reactions, including:
Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Sodium methoxide (NaOMe) in methanol.
Major Products Formed
Oxidation: 3-(Benzyloxy)-2,4-difluorobenzaldehyde or 3-(Benzyloxy)-2,4-difluorobenzoic acid.
Reduction: 3-(Benzyloxy)-2,4-difluorobenzyl ether.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Mécanisme D'action
The mechanism of action of (3-(Benzyloxy)-2,4-difluorophenyl)methanol involves its interaction with various molecular targets. The presence of fluorine atoms can enhance the compound’s ability to form hydrogen bonds and interact with hydrophobic pockets in proteins. This can lead to the inhibition of enzyme activity or modulation of receptor function . The benzyloxy group can also participate in π-π stacking interactions with aromatic residues in proteins, further influencing the compound’s biological activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-(Benzyloxy)benzyl alcohol: Lacks the fluorine atoms, resulting in different chemical and biological properties.
2,4-Difluorobenzyl alcohol:
3-(Benzyloxy)-2,4-difluorobenzaldehyde: An oxidized form of the compound with different reactivity and applications.
Uniqueness
(3-(Benzyloxy)-2,4-difluorophenyl)methanol is unique due to the combination of the benzyloxy group and the fluorine atoms. This combination imparts distinct chemical properties, such as increased lipophilicity and metabolic stability, making it valuable in various research and industrial applications .
Propriétés
Formule moléculaire |
C14H12F2O2 |
|---|---|
Poids moléculaire |
250.24 g/mol |
Nom IUPAC |
(2,4-difluoro-3-phenylmethoxyphenyl)methanol |
InChI |
InChI=1S/C14H12F2O2/c15-12-7-6-11(8-17)13(16)14(12)18-9-10-4-2-1-3-5-10/h1-7,17H,8-9H2 |
Clé InChI |
LIVPUBTZEIFYFG-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)COC2=C(C=CC(=C2F)CO)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-(Tert-butyl) 7-methyl 2,6-diazaspiro[3.4]octane-6,7-dicarboxylate](/img/structure/B14030544.png)


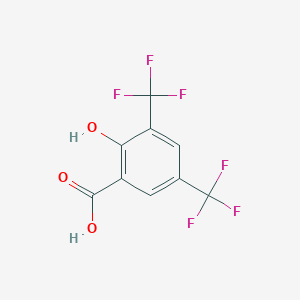

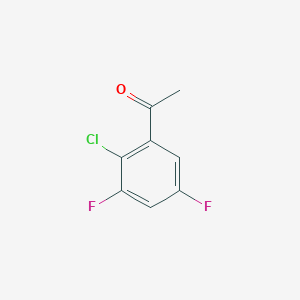
![Methyl 9-bromo-2-morpholino-4-oxo-4H-pyrido[1,2-A]pyrimidine-7-carboxylate](/img/structure/B14030589.png)
![(S)-N-((S)-1-(4-Methoxyphenyl)ethyl)-8-azaspiro[4.5]decan-1-amine](/img/structure/B14030593.png)

